Enhanced Lipophilicity (XLogP3-AA) of 5-(2-chlorophenyl)-1H-indole vs. Non-Chlorinated 5-phenyl-1H-indole
The computed partition coefficient (XLogP3-AA) for 5-(2-chlorophenyl)-1H-indole is 4.3, representing a 10.3% increase in lipophilicity compared to the unsubstituted 5-phenyl-1H-indole (XLogP3 = 3.9) [1][2]. This quantitative difference arises from the presence of the chlorine atom on the 2-chlorophenyl moiety, which significantly alters the compound's hydrophobic character and is expected to influence its passive membrane permeability and non-specific binding in biological assays.
XLogP3-AA = 4.3
XLogP3 = 3.9
+0.4 log units (+10.3%)
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.3 |
| Comparator Or Baseline | 5-phenyl-1H-indole, XLogP3 = 3.9 |
| Quantified Difference | +0.4 log units (+10.3%) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07/2025.09.15) |
Why This Matters
This quantifiable difference in lipophilicity is a critical parameter for medicinal chemists optimizing lead compounds for ADME properties, as it directly impacts predictions of membrane permeability and bioavailability; using the wrong analog can invalidate QSAR models.
- [1] PubChem. (2025). 5-(2-chlorophenyl)-1H-indole (CID 9991341). Computed Properties. View Source
- [2] PubChem. (2025). 5-phenyl-1H-indole (CID 11458210). Computed Properties. View Source
